Rosin
Overview
Description
Rosin, also known as colophony, is a natural resin obtained from pine trees and other conifers. It is produced by heating fresh liquid resin to vaporize the volatile liquid terpene components. This compound is a solid, semi-transparent substance that varies in color from yellow to black. It is primarily composed of various resin acids, especially abietic acid .
Mechanism of Action
Target of Action
Rosin, also known as colophony or SVS3GU8AY8, is a solid form of resin obtained from pines and other plants, mostly conifers . It is primarily used in various commercial and industrial applications, including printing, lead-tin industry, and food production . In the pharmaceutical industry, this compound is used in film forming and coating tablets and enterically administered agents, as well as forming microcapsules and nanoparticles .
Mode of Action
This compound’s mode of action is largely dependent on its chemical transformations such as esterification . For instance, this compound can interact with glycerol to form this compound glyceride . Glycerol, which has three OH groups, allows it to react with an acid group of this compound to form three ester groups and triggers a process of dehydration/release of water molecules . The most common method used to produce esters is the reaction of a carboxylic acid with an alcohol with the release of water .
Biochemical Pathways
It is known that this compound and its derivatives can influence various physiological functions and biochemical pathways . For example, the fundamental electronic transfer processes such as photosynthesis and respiration can generate reactive oxygen and nitrogen species (ROS/RONS) which can be by-products of many physiological functions and biochemical pathways .
Pharmacokinetics
Computational methods have significantly advanced the study of chemical admet properties, offering both an economical and a time-efficient approach
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its chemical transformations and the specific application. For instance, in the field of optoelectronics, a new class of natural this compound-derived luminogens with aggregation-induced emission property (AIEgens) have been obtained with good biocompatibility and targeted organelle imaging capability as well as photochromic behavior in the solid state .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the thermal and thermochemical properties of this compound can be improved by chemical transformations such as reduction, isomerization, and esterification for its use as biofuel . Moreover, the environmental pollution caused by the production of raw materials for this compound cannot be ignored, and eco-friendly and sustainable development are important requirements for this compound and its derivatives .
Biochemical Analysis
Biochemical Properties
Rosin is a complex mixture of diterpenic acids and is typically used in the formulation of adhesives, coating materials, rubbers, printing inks, among others . Although their transformations have been studied, scarce information on the thermal and thermochemical properties of this compound and this compound-derived products has been reported .
Cellular Effects
This compound derivatives, such as disproportionated this compound and 12-bromodehydroabietic acid, exhibit antimicrobial activity against E. coli and B. subtilis cultures
Molecular Mechanism
It is known that this compound can undergo chemical transformations such as reduction, isomerization, and esterification . These transformations could potentially influence its interactions with biomolecules and its effects at the molecular level.
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been found that this compound can be transformed into fuel components under mild conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
Rosin is typically obtained through the distillation of oleoresin, which is collected from pine trees. The distillation process involves heating the oleoresin to remove the volatile terpene components, leaving behind the solid this compound .
Industrial Production Methods
There are three main types of this compound based on the method of extraction:
Gum this compound: Extracted from the resin of living pine trees.
Wood this compound: Extracted from aged pine stumps.
Tall Oil this compound: A by-product of the kraft process in paper pulp production.
Chemical Reactions Analysis
Types of Reactions
Rosin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, such as this compound esters.
Reduction: Reduction reactions can modify the chemical structure of this compound, enhancing its properties for specific applications.
Esterification: This compound reacts with alcohols to form esters, which are used in various industrial applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Esterification: Alcohols like glycerol and pentaerythritol are used, often in the presence of catalysts like sulfuric acid.
Major Products Formed
This compound Esters: Formed through esterification, used in adhesives and coatings.
Hydrogenated this compound: Formed through reduction, used in the production of resins and varnishes.
Scientific Research Applications
Rosin has a wide range of applications in scientific research and industry:
Chemistry: Used as a raw material for synthesizing various chemicals, including surfactants, curing agents, and biocides.
Biology: this compound derivatives are used in the formulation of biocides and other biological agents.
Medicine: Used in the production of medications and biomedical applications.
Industry: Employed in the manufacture of adhesives, coatings, elastomers, and polymers
Comparison with Similar Compounds
Rosin is unique due to its natural origin, abundance, and versatility. Similar compounds include:
Shellac: A resin secreted by the female lac bug, used in varnishes and coatings.
Amber: Fossilized tree resin, used in jewelry and as a preservative.
Copal: A resin derived from trees in the Burseraceae family, used in varnishes and incense.
This compound stands out due to its ease of modification and wide range of applications, making it a valuable compound in various fields.
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c16-9-11-12(17)13(18)14(19)15(21-11)20-8-4-7-10-5-2-1-3-6-10/h1-7,11-19H,8-9H2/b7-4+/t11-,12-,13+,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPCPRHQVVSZAH-GUNCLKARSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904535 | |
Record name | (E)-3-phenyl-2-propenyl beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60904535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85026-55-7, 8050-09-7 | |
Record name | Rosin X | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85026-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rosin (chemical) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085026557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11165 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (E)-3-phenyl-2-propenyl beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60904535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROSIN (CHEMICAL) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVS3GU8AY8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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